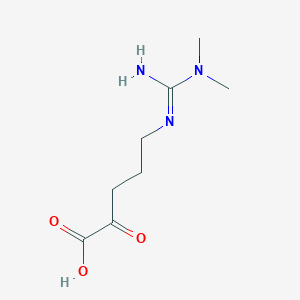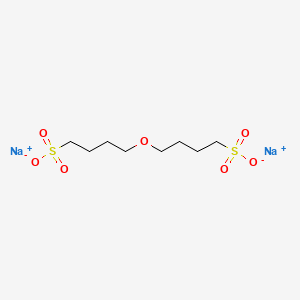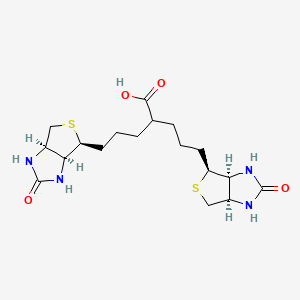
methylene calcitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .
Synthesis Analysis
A new series of highly biologically active (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs, possessing different side chains, have been efficiently prepared as potential agents for medical therapy. The design of these synthetic targets was based on the analysis of the literature data and molecular docking experiments .Molecular Structure Analysis
Methylene calcitriol has a molecular formula of C28H44O3 and a molecular weight of 428.64716 . The molecular structure of calcitriol, from which methylene calcitriol is derived, is C27H44O3 .Applications De Recherche Scientifique
Synthesis and Molecular Modifications
- Novel synthetic methodologies have been developed for new analogues of calcitriol, such as methylene calcitriol, which are modified at specific positions like C-18. These analogues have been synthesized using techniques like photochemical iodination and involve modifications to the alkyl side chain and the introduction of extra oxacycles (Cornella, Pérez Sestelo, Mouriño, & Sarandeses, 2002).
- The furan approach has been employed in the synthesis of the A-ring of calcitriol and its analogues, involving asymmetric carbonyl-ene reactions and Friedel-Crafts hydroxyalkylation (Miles et al., 2010).
Epigenetic Mechanisms and Cancer
- Calcitriol and its derivatives like methylene calcitriol exhibit selective anti-proliferative effects on tumor-derived cells, which may be due to epigenetic mechanisms such as differential methylation in promoter regions of key genes like CYP24 (Chung, Karpf, Muindi, Conroy, Nowak, Johnson, & Trump, 2007).
Anticancer Properties and Mechanisms
- Some calcitriol derivatives demonstrate enhanced antitumor activity. Compounds like methylene calcitriol, modified with different side chains, show increased efficacy in gene transcription and antitumor actions (Maehr, Lee, Perry, Suh, & Uskoković, 2009).
- Calcitriol and its analogues are being explored for their potential as anticancer agents, as they show antiproliferative effects, activate apoptotic pathways, and inhibit angiogenesis in various cancers (Deeb, Trump, & Johnson, 2007).
Prostaglandin Metabolism and Prostate Cancer
- In prostate cancer cells, calcitriol regulates genes involved in prostaglandin metabolism, which may contribute to its antiproliferative effects. This suggests a role for methylene calcitriol in modulating similar pathways (Moreno, Krishnan, Swami, Nonn, Peehl, & Feldman, 2005).
Limitations in Clinical Applications
- Despite promising in vitro and animal model studies, clinical applications of calcitriol and its analogues in cancer treatment have not shown uniformly impressive results. This highlights a need for further research into the molecular mechanisms and optimal clinical applications of compounds like methylene calcitriol (Beer & Myrthue, 2004).
Mécanisme D'action
Calcitriol, the active form of vitamin D (1,25 hydroxyvitamin D3), binds to and activates the vitamin D receptor in kidney, parathyroid gland, intestine, and bone, stimulating intestinal calcium transport and absorption . As methylene calcitriol is a derivative of calcitriol, it may share a similar mechanism of action.
Orientations Futures
There is considerable interest in identifying more effective therapeutic options and preventive agents, and one such agent is vitamin D. The influence of analogues of calcitriol, an active metabolite of vitamin D, is being studied. Generally, patients affected by various disorders have vitamin D deficiency. Previous findings suggest that vitamin D modulates the course of diseases and may serve as a marker, and that its supplementation could mitigate some disorders .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of methylene calcitriol involves the addition of a methylene group to calcitriol, which is a naturally occurring hormone that regulates calcium metabolism in the body. This modification can improve the potency and selectivity of the compound for treating various diseases such as osteoporosis and cancer.", "Starting Materials": [ "Calcitriol", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Calcitriol is dissolved in acetone and treated with formaldehyde in the presence of hydrochloric acid to form a diol intermediate.", "The diol intermediate is then treated with sodium hydroxide to form a methylene bridge between the two hydroxyl groups, resulting in the formation of methylene calcitriol.", "The crude product is extracted with chloroform and purified by column chromatography using a mixture of methanol and chloroform as eluent.", "The final product is obtained as a white crystalline solid with high purity and yield." ] } | |
Numéro CAS |
1428946-52-4 |
Formule moléculaire |
C28H44O3 |
Poids moléculaire |
428.65 |
Synonymes |
(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |
Origine du produit |
United States |
Q & A
Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?
A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)

